molecular formula C19H18F4N4O2 B10923793 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide

Cat. No.: B10923793
M. Wt: 410.4 g/mol
InChI Key: DLTKPOYEHHHFFY-UHFFFAOYSA-N
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Description

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core with various substituents, including trifluoromethyl and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the keto group, converting it to an alcohol.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield carboxylic acids, while reduction of the keto group can produce alcohols.

Scientific Research Applications

3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-chloro-2-methylphenyl)propanamide
  • 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-bromo-2-methylphenyl)propanamide

Uniqueness

The presence of the fluoro group in 3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide distinguishes it from similar compounds. This substitution can significantly alter its chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C19H18F4N4O2

Molecular Weight

410.4 g/mol

IUPAC Name

3-[2-ethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluoro-2-methylphenyl)propanamide

InChI

InChI=1S/C19H18F4N4O2/c1-3-26-10-13-14(19(21,22)23)9-17(29)27(18(13)25-26)7-6-16(28)24-15-5-4-12(20)8-11(15)2/h4-5,8-10H,3,6-7H2,1-2H3,(H,24,28)

InChI Key

DLTKPOYEHHHFFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=C(C=C(C=C3)F)C)C(F)(F)F

Origin of Product

United States

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